N-Methyl Cyclophosphamide-13C,d3
Description
N-Methyl Cyclophosphamide-13C,d3 is a stable isotope-labeled derivative of cyclophosphamide, a nitrogen mustard alkylating agent used in chemotherapy. The compound is specifically modified with a 13C atom and three deuterium (d3) atoms, which replace natural carbon and hydrogen atoms in the N-methyl group. These isotopic labels enable precise tracking of the compound’s metabolic fate and pharmacokinetics in preclinical and clinical studies using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .
Synthetic routes for 13C-labeled compounds, including this compound, often involve the incorporation of isotopic precursors during key reaction steps. For example, 13C-labeled methyl groups may be introduced via methylating agents like 13C-enriched iodomethane, while deuterium incorporation is achieved through hydrogen-deuterium exchange or deuterated reagents . This labeled analog is primarily utilized as an internal standard in quantitative bioanalysis, ensuring accurate measurement of cyclophosphamide and its metabolites in complex biological matrices .
Properties
Molecular Formula |
C₇¹³CH₁₄D₃Cl₂N₂O₂P |
|---|---|
Molecular Weight |
279.12 |
Synonyms |
N,N-Bis(2-chloroethyl)tetrahydro-3-methyl-2H-1,3,2-oxazaphosphorin-2-amine-13C,d3 2-Oxide; 2-[Bis(2-chloroethyl)amino]tetrahydro-3-methyl-2H-1,3,2-oxazaphosphorine-13C,d3 2-Oxide; Cyclophosphamide Impurity C-13C,d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Isotopic N-Methyl Cyclophosphamide
The non-labeled N-Methyl Cyclophosphamide serves as the parent therapeutic compound, functioning as a prodrug that requires hepatic activation to exert cytotoxic effects. Key differences include:
- Molecular Weight: The isotopic labels in N-Methyl Cyclophosphamide-13C,d3 increase its molecular weight by ~3 Da compared to the non-labeled form.
- Applications: While the non-labeled variant is used clinically for cancer treatment, the labeled version is restricted to research applications, such as metabolic pathway elucidation and drug interaction studies .
- Detection: Non-labeled cyclophosphamide is typically quantified via UV spectroscopy or HPLC, whereas the labeled analog is detected with higher specificity using mass spectrometry due to its unique isotopic signature .
Other Isotope-Labeled Cyclophosphamide Derivatives
- Cyclophosphamide-d4 : A fully deuterated analog with four deuterium atoms. While it shares applications in mass spectrometry, the d4 label may alter metabolic stability slightly compared to the d3 variant due to differences in hydrogen/deuterium exchange kinetics.
- 14C-Labeled Cyclophosphamide : This radiolabeled form is used in absorption, distribution, metabolism, and excretion (ADME) studies. Unlike 13C/d3-labeled compounds, 14C introduces radiation hazards, limiting its use in human trials .
Structural Analogs (Ifosfamide and Trofosfamide)
- Ifosfamide: A structural isomer of cyclophosphamide with a longer half-life and distinct toxicity profile.
- Trofosfamide : An oral alkylating agent with a different metabolic activation pathway. Neither compound is routinely employed as a research tracer, highlighting the niche role of this compound in analytical settings .
Research Findings and Analytical Insights
Fragmentation Patterns
Collision-induced dissociation (CID) studies of N-methylated compounds, such as N-Methyl Aspidodasycarpine, reveal neutral losses of small molecules (e.g., H2O, CH3NH2) during mass spectrometry. Similar fragmentation patterns are observed in this compound, where isotopic labeling allows unambiguous identification of fragment ions, distinguishing it from non-labeled analogs .
Metabolic Stability
Such effects are more pronounced in fully deuterated analogs .
Data Tables
Table 1: Key Properties of this compound vs. Similar Compounds
| Compound | Molecular Weight (g/mol) | Isotopes | Primary Application | Detection Method |
|---|---|---|---|---|
| N-Methyl Cyclophosphamide | 351.2 | None | Chemotherapy | HPLC, UV Spectroscopy |
| This compound | 354.2 | 13C, d3 | Metabolic Tracing | LC-MS/MS, NMR |
| Cyclophosphamide-d4 | 355.2 | d4 | Quantitative Bioanalysis | LC-MS/MS |
| Ifosfamide | 386.1 | None | Resistant Cancer Therapy | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
